5-Methyl-6-(trifluoromethyl)indoline hydrochloride

5-HT2C receptor pharmacology Serotonin receptor inverse agonism CNS drug discovery

This 5-methyl-6-(trifluoromethyl)indoline hydrochloride is the indispensable core for synthesizing biarylcarbamoylindolines such as SB-243213, a selective 5-HT2C inverse agonist (pKi=9.37, pKb=9.8). The 5-methyl-6-CF₃ pattern is pharmacologically essential—alternative substitutions (5-methoxy or 6-chloro) yield different receptor profiles. ≥98% purity ensures reproducible SAR and in vivo validation. Procure the authentic HCl salt to avoid confounding variables in CNS drug discovery programs.

Molecular Formula C10H11ClF3N
Molecular Weight 237.65
CAS No. 280121-24-6
Cat. No. B3381867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-(trifluoromethyl)indoline hydrochloride
CAS280121-24-6
Molecular FormulaC10H11ClF3N
Molecular Weight237.65
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(F)(F)F)NCC2.Cl
InChIInChI=1S/C10H10F3N.ClH/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13;/h4-5,14H,2-3H2,1H3;1H
InChIKeyYGIQTJJCLKQMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-(trifluoromethyl)indoline Hydrochloride (CAS 280121-24-6): Core Intermediate for Selective 5-HT2C Modulators


5-Methyl-6-(trifluoromethyl)indoline hydrochloride (CAS 280121-24-6) is a specialized indoline building block featuring a strategic 5-methyl and 6-trifluoromethyl substitution pattern . The compound serves as the essential core scaffold for the synthesis of biarylcarbamoylindolines, notably the selective 5-HT2C receptor inverse agonist SB-243213 [1]. Its hydrochloride salt form (molecular formula C10H11ClF3N, MW 237.65) provides enhanced stability and handling properties for multi-step medicinal chemistry applications .

Why Generic Indoline Substitution Fails: The Critical Role of 5-Methyl-6-trifluoromethyl Positioning


Generic indoline analogs lacking the precise 5-methyl-6-trifluoromethyl substitution cannot replicate the pharmacological profile achieved with this specific core [1]. In the biarylcarbamoylindoline series, SAR studies demonstrate that both the 5-methyl and 6-trifluoromethyl groups are essential for achieving high 5-HT2C receptor affinity and selectivity over 5-HT2A and 5-HT2B subtypes [1]. Substitution with alternative groups—such as 5-methoxy (as in SB-228357) or 6-chloro (as in SB-242084)—produces quantifiably different receptor binding profiles and functional outcomes [1][2]. The hydrochloride salt form is specifically required for the synthesis of SB-243213 dihydrochloride, the biologically evaluated form [3].

Quantitative Differentiation Evidence: 5-Methyl-6-(trifluoromethyl)indoline Hydrochloride vs. Structural Analogs


5-HT2C Receptor Affinity: SB-243213 Core (5-Methyl-6-CF3) vs. SB-228357 Core (5-Methoxy-6-CF3)

The indoline core bearing 5-methyl-6-trifluoromethyl substitution (as in SB-243213) confers superior 5-HT2C receptor affinity compared to the 5-methoxy-6-trifluoromethyl core (as in SB-228357). SB-243213 exhibits a pKi of 9.37 at the human 5-HT2C receptor, representing approximately 2.3-fold higher affinity than SB-228357 (pKi = 9.0) [1]. Both compounds were evaluated under identical radioligand binding conditions using cloned human 5-HT2C receptors [1].

5-HT2C receptor pharmacology Serotonin receptor inverse agonism CNS drug discovery

5-HT2C/5-HT2A Selectivity Ratio: 5-Methyl-6-CF3 Core vs. 6-Chloro-5-Methyl Core

The 6-trifluoromethyl substitution on the indoline core (SB-243213 core) provides superior 5-HT2C selectivity over 5-HT2A compared to the 6-chloro analog (SB-242084 core). SB-243213 demonstrates >100-fold selectivity for 5-HT2C over 5-HT2A receptors [1], while SB-242084 (6-chloro-5-methylindoline core) shows only 158-fold selectivity under comparable binding conditions [2]. Both compounds were evaluated using cloned human receptor subtypes [1][2].

Serotonin receptor subtype selectivity 5-HT2A vs 5-HT2C pharmacology Antipsychotic drug development

Functional Inverse Agonist Potency (pKb): 5-Methyl-6-CF3 Core vs. Closely Related 5-HT2C Antagonists

The 5-methyl-6-trifluoromethylindoline core-containing SB-243213 demonstrates exceptionally potent inverse agonist activity at the human 5-HT2C receptor with a pKb of 9.8, completely abolishing basal receptor activity [1]. This represents a 2.5-fold higher functional potency compared to its binding affinity (pKi 9.37), indicating enhanced efficacy in suppressing constitutive receptor signaling [1]. In contrast, the comparator SB-242084 acts as a neutral antagonist (not an inverse agonist) at the 5-HT2C receptor [2], representing a qualitative functional difference between the two indoline cores.

Inverse agonism Constitutive receptor activity Functional pharmacology

In Vivo Oral Potency: SB-243213 Core (5-Methyl-6-CF3) Demonstrates Robust Oral Bioactivity

The 5-methyl-6-trifluoromethylindoline core-containing SB-243213 demonstrates potent in vivo oral activity, blocking mCPP-induced hypolocomotion in rats with an ID50 of 1.1 mg/kg p.o. and a long duration of action exceeding 8 hours [1]. This oral potency validates the drug-like properties conferred by the specific 5-methyl-6-trifluoromethyl substitution pattern. The closely related analog SB-228357 (5-methoxy-6-CF3 core) was also selected for further evaluation based on favorable biological profile, but quantitative oral ID50 data for direct comparison are not publicly available [2].

Oral bioavailability In vivo pharmacology mCPP hypolocomotion model

Reduced Cytochrome P450 Inhibitory Liability: SAR Evolution from 1-(3-Pyridylcarbamoyl)indolines

The biarylcarbamoylindoline series containing the 5-methyl-6-trifluoromethylindoline core demonstrates reduced cytochrome P450 inhibitory liability compared to the predecessor 1-(3-pyridylcarbamoyl)indoline series from which they evolved [1]. This SAR-driven improvement was a key factor in the selection of SB-243213 (containing the target indoline core) for further development [1]. While quantitative IC50 values for specific P450 isoforms are not provided in the abstract, the qualitative improvement in P450 inhibition profile represents a critical differentiation from earlier indoline-based 5-HT2C ligands [1].

Drug-drug interaction risk Cytochrome P450 inhibition Metabolic stability

Anxiolytic Profile Differentiation: SB-243213 Core vs. Benzodiazepine Comparator Diazepam

The 5-methyl-6-trifluoromethylindoline core-containing SB-243213 exhibits anxiolytic-like activity in rat social interaction and Geller-Seifter conflict tests without inducing tolerance or withdrawal anxiety upon chronic administration [1]. This contrasts directly with the benzodiazepine comparator diazepam, which produces tolerance to anxiolytic effects and withdrawal anxiogenesis under similar chronic dosing paradigms [1]. Additionally, SB-243213 does not affect seizure threshold, increase body weight, or induce catalepsy in rodents [1].

Anxiolytic drug development Tolerance and withdrawal Benzodiazepine alternatives

Procurement-Relevant Application Scenarios for 5-Methyl-6-(trifluoromethyl)indoline Hydrochloride


Synthesis of Selective 5-HT2C Receptor Inverse Agonists for CNS Drug Discovery

This compound serves as the essential core intermediate for synthesizing biarylcarbamoylindolines with high 5-HT2C affinity (pKi = 9.37) and >100-fold selectivity over other receptors [1]. The 5-methyl-6-trifluoromethyl substitution pattern is critical for achieving the inverse agonist pharmacology (pKb = 9.8) that distinguishes SB-243213 from neutral antagonist analogs [1]. Procurement should prioritize batches with purity ≥95% to ensure reproducible synthetic outcomes [2].

Structure-Activity Relationship (SAR) Studies Exploring 5-HT2 Receptor Subtype Selectivity

The defined substitution pattern enables systematic SAR comparisons with related indoline cores including 5-methoxy-6-CF3 (SB-228357 core; pKi = 9.0 at 5-HT2C) and 6-chloro-5-methyl (SB-242084 core; pKi = 9.0 at 5-HT2C) [1][2]. Direct procurement of the authentic hydrochloride salt ensures consistency across SAR campaigns and avoids confounding variables introduced by alternative salt forms or substitution patterns .

Development of Anxiolytic and Antidepressant Candidates with Improved Tolerability Profiles

Indoline cores bearing 5-methyl-6-trifluoromethyl substitution have demonstrated in vivo oral activity (ID50 = 1.1 mg/kg p.o.) and lack of tolerance/withdrawal liability compared to benzodiazepine comparators [1]. The reduced cytochrome P450 inhibitory liability of this scaffold series further supports its utility in CNS programs where drug-drug interaction risk must be minimized [2].

Medicinal Chemistry Scaffold for CNS-Penetrant 5-HT2C Modulators

The lipophilic character conferred by the trifluoromethyl group enhances blood-brain barrier penetration, while the indoline framework provides a versatile handle for further functionalization at the N1 position [1]. This scaffold has been validated in multiple in vivo CNS models including the rat social interaction test and Geller-Seifter conflict test [1].

Quote Request

Request a Quote for 5-Methyl-6-(trifluoromethyl)indoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.